rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate
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Overview
Description
rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate: is a synthetic organic compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both carbamoyl and carboxylate functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Rhodium or copper-based catalysts are frequently used.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
- rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate
- rac-methyl (1R,2S)-1-amino-2-(propan-2-yl)cyclopropane-1-carboxylate
These compounds share similar cyclopropane ring structures but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
CAS No. |
1932347-85-7 |
---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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